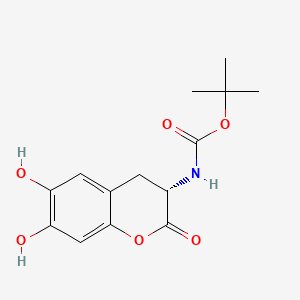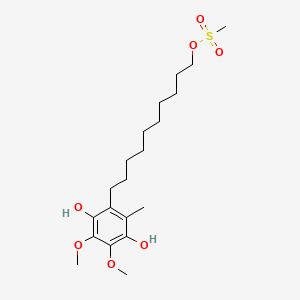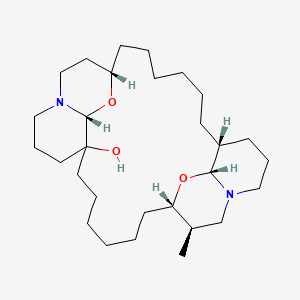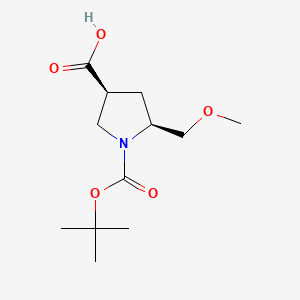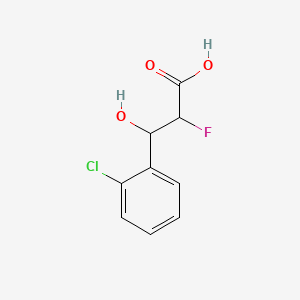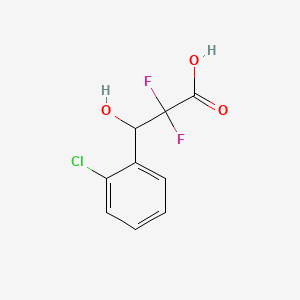
8-13C-Uric Acid (contains ~1.5per cent unlabelled)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-13C-Uric Acid (contains 1.5% unlabelled) is a stable isotope-labeled compound of uric acid, where the carbon-8 position is enriched with the 13C isotope. Uric acid is a heterocyclic compound of carbon, nitrogen, oxygen, and hydrogen with the formula C5H4N4O3. It is a product of the metabolic breakdown of purine nucleotides and is a normal component of urine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-13C-Uric Acid involves the incorporation of the 13C isotope at the carbon-8 position of the uric acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of purine derivatives. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the 13C isotope .
Industrial Production Methods
Industrial production of 8-13C-Uric Acid involves large-scale synthesis using labeled precursors and advanced purification techniques to achieve the desired isotopic enrichment. The process includes steps such as isotope labeling, chemical synthesis, purification, and quality control to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
8-13C-Uric Acid undergoes various chemical reactions, including:
Oxidation: Uric acid can be oxidized to allantoin by urate oxidase.
Reduction: Reduction reactions can convert uric acid to other purine derivatives.
Substitution: Substitution reactions can occur at different positions of the uric acid molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like urate oxidase, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and include controlled temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from the reactions of 8-13C-Uric Acid include allantoin, various purine derivatives, and other oxidized or reduced forms of uric acid .
Applications De Recherche Scientifique
8-13C-Uric Acid has numerous scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of uric acid metabolism.
Biology: Helps in studying the role of uric acid in biological systems and its interaction with enzymes.
Medicine: Used in research on diseases related to uric acid metabolism, such as gout and hyperuricemia.
Industry: Applied in the development of diagnostic tools and sensors for detecting uric acid levels in biological samples
Mécanisme D'action
The mechanism of action of 8-13C-Uric Acid involves its role as a metabolic product in the purine degradation pathway. Uric acid is formed through the oxidation of hypoxanthine and xanthine by the enzyme xanthine oxidase. It acts as an antioxidant and a reducing agent in the body. The molecular targets include enzymes involved in purine metabolism, such as xanthine oxidase and urate oxidase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 8-13C-Uric Acid include:
Uric Acid: The non-labeled form of the compound.
Allantoin: An oxidation product of uric acid.
Xanthine: A precursor in the purine degradation pathway.
Hypoxanthine: Another precursor in the purine degradation pathway
Uniqueness
The uniqueness of 8-13C-Uric Acid lies in its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research applications where understanding the detailed pathways and interactions of uric acid is crucial .
Propriétés
Numéro CAS |
139290-36-1 |
|---|---|
Formule moléculaire |
C5H4N4O3 |
Poids moléculaire |
169.104 |
Nom IUPAC |
7,9-dihydro-3H-purine-2,6,8-trione |
InChI |
InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i4+1 |
Clé InChI |
LEHOTFFKMJEONL-AZXPZELESA-N |
SMILES |
C12=C(NC(=O)N1)NC(=O)NC2=O |
Synonymes |
7,9-Dihydro-1H-purine-2,6,8(3H)-trione-8-13C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



